molecular formula C17H21FN4O3 B12847028 7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 146567-18-2

7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B12847028
CAS No.: 146567-18-2
M. Wt: 348.4 g/mol
InChI Key: NEKSSSDVZISHLK-UHFFFAOYSA-N
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Description

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is a synthetic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a naphthyridine core, a fluorine atom, and an aminopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves multiple steps. One common method includes the reaction of a naphthyridine derivative with an aminopyrrolidine under specific conditions. For instance, the reaction may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent . The process typically requires refluxing the reaction mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and other substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: The compound is used in studies to understand its mechanism of action and its effects on biological systems.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

146567-18-2

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25)

InChI Key

NEKSSSDVZISHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Origin of Product

United States

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